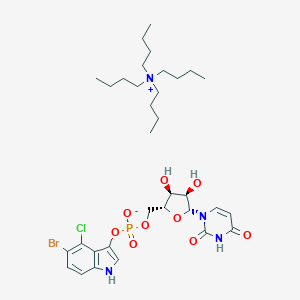
U-3'-Bcip
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
U-3'-Bcip, also known as this compound, is a useful research compound. Its molecular formula is C33H51BrClN4O9P and its molecular weight is 794.1 g/mol. The purity is usually 95%.
The exact mass of the compound Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Assays
Detection of RNase A Activity
U-3'-BCIP serves as a substrate for RNase A, facilitating the enzymatic hydrolysis that leads to the release of a halogenated indol-3-ol. This product undergoes rapid oxidation to form a dark blue precipitate, specifically 5,5'-dibromo-4,4'-dichloroindigo, which can be quantified spectrophotometrically. Preliminary studies indicate its effectiveness in both in vitro and in vivo assays, making it a valuable tool for screening bacterial colonies that express RNase A through recombinant DNA technology .
Applications in Microbiology
Screening Bacterial Colonies
Researchers have utilized this compound to identify bacterial strains that produce RNase A. This is particularly useful in microbiological studies where the detection of ribonuclease activity can indicate the presence of certain pathogenic bacteria or the success of genetic modifications aimed at enhancing enzyme production .
Clinical Diagnostics
Potential in Disease Detection
The ability of this compound to detect RNase A could be extended to clinical diagnostics, where RNase levels may serve as biomarkers for certain diseases. For instance, elevated RNase A activity has been associated with various cancers and inflammatory conditions. Thus, assays utilizing this compound could provide a non-invasive method for disease monitoring and diagnosis .
Research and Development
Kinetic Studies and Optimization
Ongoing research focuses on optimizing the use of this compound in various assay formats. Kinetic studies are being conducted to better understand the reaction dynamics between this compound and RNase A, which could lead to improved assay sensitivity and specificity. Such enhancements are crucial for developing reliable diagnostic tools and research methodologies .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Biochemical Assays | Substrate for RNase A detection; produces quantifiable color change | Enhanced assay sensitivity |
| Microbiology | Screening tool for bacterial strains producing RNase A | Identification of pathogenic strains |
| Clinical Diagnostics | Potential biomarker for diseases; non-invasive monitoring | Improved disease detection methods |
| Research & Development | Kinetic studies for optimizing assay conditions | Increased reliability of assays |
Case Study 1: Screening for Recombinant RNase A Production
In a study conducted at a biotechnology lab, this compound was employed to screen E. coli colonies transformed with recombinant plasmids containing the RNase A gene. The assay demonstrated high specificity and sensitivity, allowing researchers to identify successful transformants efficiently.
Case Study 2: Clinical Application in Cancer Research
A clinical trial explored the use of this compound-based assays to measure serum RNase A levels in patients with various cancers. The results indicated a correlation between elevated RNase A levels and cancer progression, suggesting that this compound could serve as a potential biomarker for monitoring treatment efficacy.
属性
CAS 编号 |
132900-87-9 |
|---|---|
分子式 |
C33H51BrClN4O9P |
分子量 |
794.1 g/mol |
IUPAC 名称 |
(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |
InChI |
InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
InChI 键 |
HAHLELUTESRHIM-QHGBZGEGSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
手性 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
Key on ui other cas no. |
132900-87-9 |
同义词 |
U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















